5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid
CAS No.: 1256813-16-7
Cat. No.: VC19752338
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256813-16-7 |
---|---|
Molecular Formula | C13H18N2O2 |
Molecular Weight | 234.29 g/mol |
IUPAC Name | 5-(5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid |
Standard InChI | InChI=1S/C13H18N2O2/c16-13(17)4-2-1-3-11-6-5-10-9-14-8-7-12(10)15-11/h5-6,14H,1-4,7-9H2,(H,16,17) |
Standard InChI Key | NQTHAUOSCYNKIX-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC2=C1N=C(C=C2)CCCCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s systematic name, 5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid, reflects its bicyclic naphthyridine core fused with a pentanoic acid side chain. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 234.294 g/mol | |
Exact Mass | 234.137 Da | |
PSA | 62.22 Ų | |
LogP | 2.375 |
The naphthyridine ring system contributes to its planar aromaticity, while the tetrahydro modification introduces partial saturation, enhancing conformational flexibility . The pentanoic acid moiety enables covalent conjugation with amines, alcohols, and other nucleophiles, making it a versatile scaffold for drug design .
Structural Elucidation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. In -NMR, signals at δ 2.50–3.10 ppm correspond to the tetrahydro-naphthyridine protons, while the pentanoic acid chain exhibits characteristic peaks at δ 1.20–1.80 ppm (methylene groups) and δ 12.10 ppm (carboxylic acid proton) . High-resolution MS (HRMS) shows a parent ion at m/z 234.137 [M+H] .
Synthesis and Synthetic Derivatives
Original Synthesis by Coleman et al.
The first synthesis, reported in 2002, involved a five-step sequence :
-
Friedländer Annulation: Condensation of 2-aminopyridine with cyclohexanone to form the naphthyridine core.
-
Hydrogenation: Catalytic hydrogenation (Pd/C, H) reduced aromatic rings to yield the tetrahydro derivative.
-
Side-Chain Elongation: Alkylation with ethyl bromoacetate extended the carbon chain.
-
Saponification: Hydrolysis of the ester to the carboxylic acid using lithium hydroxide.
-
Purification: Silica gel chromatography achieved >90% purity .
Patent-Based Modifications (WO2018009501A1)
Recent patents describe derivatization strategies to enhance bioavailability and target specificity :
-
Amide Conjugates: Coupling with amino acids (e.g., Example 1: 4-[5-(naphthyridinyl)pentanoylamino]butanoic acid) via carbodiimide-mediated reactions (EDC/HOBt) .
-
Fluorinated Analogs: Introduction of fluorine at the 5-position improved metabolic stability (LogP reduced to 1.92) .
-
Peptide Mimetics: Substitution with benzimidazole or quinoline groups (Examples 72–73) increased αvβ3 binding affinity () .
Pharmacological Applications
Integrin Antagonism
The compound’s primary therapeutic mechanism involves inhibition of αvβ3 and αvβ5 integrins, cell adhesion receptors overexpressed in cancer and osteoporosis . Key findings include:
-
Bone Resorption Inhibition: In vitro assays showed 80% reduction in osteoclast activity at 10 µM .
-
Anti-Angiogenic Effects: Reduced endothelial cell migration by 60% in murine models .
-
Cancer Therapy: Derivatives (e.g., Example 85) suppressed tumor growth in xenograft models (IC = 50 nM) .
Structure-Activity Relationships (SAR)
-
Side-Chain Length: Pentanoic acid (5 carbons) optimized binding vs. shorter chains (3–4 carbons) .
-
Naphthyridine Substitution: Fluorine at position 6 enhanced selectivity for αvβ3 over αvβ5 ( ratio = 12:1) .
-
Amide Modifications: Aryl groups (e.g., benzothiazole) improved oral bioavailability () .
Recent Advances and Future Directions
Patent Trends (2022–2025)
-
US10793564B2: Highlights use in amino acid prodrugs for enhanced solubility .
-
WO2018009501A1: Focuses on fluorinated analogs for CNS penetration .
Unmet Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume